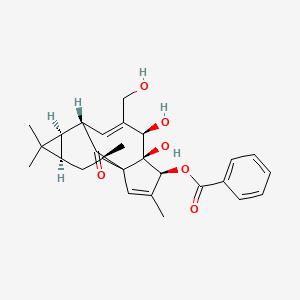

Ingenol-3-bezoate

Description

Context and Significance of Ingenane (B1209409) Diterpenoids in Chemical Biology

Ingenane diterpenoids are a class of complex natural products primarily isolated from plants of the Euphorbia genus. nih.govmdpi.com These compounds are characterized by a highly intricate and rigid 5/7/6/3-fused tetracyclic carbon skeleton, which presents a significant challenge for chemical synthesis. nih.govdovepress.com In the field of chemical biology, ingenane diterpenoids are of considerable interest due to their broad spectrum of potent biological activities, including anti-inflammatory, antiviral (including anti-HIV), and cytotoxic properties. plos.orgresearchgate.netnih.gov

Their most notable biological function is the modulation of Protein Kinase C (PKC) isozymes, a family of enzymes crucial for cellular signal transduction. nih.gov By interacting with PKC, ingenanes can influence fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and inflammation. nih.govnih.gov This interaction makes them valuable molecular probes for studying PKC-mediated signaling pathways. Furthermore, the potent bioactivity of these compounds has spurred significant research into their therapeutic potential, culminating in the development of the FDA-approved drug ingenol (B1671944) mebutate (an angelate ester of ingenol) for the treatment of actinic keratosis. nih.govnih.gov The unique structure and potent, specific biological activities of the ingenane class continue to make them a focal point of research in drug discovery and chemical biology. nih.gov

Historical Perspective on Ingenol-3-benzoate Discovery and Initial Characterization

The parent compound, ingenol, was first isolated in 1968, and while it possesses the core structure, it is only a weak activator of Protein Kinase C (PKC), with a binding affinity (Ki) of 30 μM. nih.gov It was later discovered that esterification of the hydroxyl group at the C-3 position dramatically enhances PKC binding and biological activity. nih.govresearchgate.net This led to the investigation of various ingenol esters, both those found in nature and those created through semi-synthesis.

Ingenol-3-benzoate itself is primarily a subject of synthetic and medicinal chemistry research rather than a widely isolated natural product, although related esters are found in nature. nih.govmedchemexpress.com Its initial, detailed characterization was part of a focused research effort to understand the structure-activity relationships (SAR) of ingenol esters. nih.gov A key study systematically synthesized a series of ingenol 3-benzoates with different substituents on the benzoate (B1203000) ring. nih.gov The primary goal was to investigate how these modifications affected chemical stability, binding and activation of PKC (specifically the PKCδ isoform), and the subsequent induction of cellular responses like pro-inflammatory cytokine release and cell death. nih.gov This initial characterization established ingenol-3-benzoate and its analogs as potent PKC activators and provided a foundational understanding of how the structure of the C-3 ester group could be fine-tuned to optimize the molecule's biological and chemical properties. nih.gov

Scope and Objectives of Current Research Endeavors on Ingenol-3-benzoate

Current research on ingenol-3-benzoate and its derivatives is largely driven by the goal of developing new therapeutic agents, particularly for dermatological cancers like actinic keratosis and non-melanoma skin cancer. nih.gov The primary objective is to create analogs with an optimized profile compared to existing treatments like ingenol mebutate. This involves a multi-faceted approach:

Improving Chemical Stability: Researchers are investigating how modifications to the benzoate ring affect the molecule's stability, as instability (e.g., through acyl migration) can impact bioactivity. nih.govnih.gov

Modulating Biological Activity: A central aim is to understand and fine-tune the structure-activity relationship (SAR). By synthesizing and testing various substituted benzoates, researchers can correlate specific structural features with the potency of PKCδ activation, pro-inflammatory effects (such as cytokine release), and induction of cell death. nih.gov

Elucidating Molecular Mechanisms: Ingenol-3-benzoate serves as a valuable chemical tool to further explore the molecular pharmacology of PKC activation. Molecular modeling and dynamics calculations are used to understand the essential interactions between the compound and the C1 domain of PKCδ, providing deeper insight into how these molecules exert their effects at a subcellular level. nih.gov

Exploring Therapeutic Potential: The ultimate goal of this research is to identify new candidate compounds for clinical development. By balancing stability and biological activity, the aim is to discover novel ingenol esters with superior efficacy or an improved side-effect profile for the treatment of skin cancers and pre-cancerous lesions. nih.gov

Overview of the Ingenane Skeleton and its Biological Relevance

The ingenane skeleton is a defining feature of this class of diterpenoids. It is a tetracyclic structure composed of fused rings, creating a rigid, cage-like conformation. researchgate.net A notable characteristic of this skeleton is its "inside-outside" or transannular strain, which makes it a complex and challenging target for total synthesis. nih.gov This unique three-dimensional architecture is crucial for its biological activity, as it presents a specific orientation of oxygen-containing functional groups that act as a pharmacophore. nih.gov

The primary biological relevance of the ingenane skeleton lies in its ability to mimic diacylglycerol (DAG), the endogenous activator of Protein Kinase C (PKC) isozymes. researchgate.net While the parent ingenol molecule is a weak binder, the addition of an ester group at the C-3 position, such as a benzoate group, provides a necessary hydrophobic domain that dramatically increases the molecule's affinity and potency for PKC. nih.govnih.gov

This potent activation of PKC, particularly the novel PKCδ isoform, triggers a dual mechanism of action that is highly relevant for anti-cancer therapy. nih.govnih.gov

Direct Cytotoxicity: High concentrations of ingenol esters induce rapid cell death in targeted (e.g., tumor) cells through primary necrosis, a process involving the loss of mitochondrial membrane potential and rupture of the cell membrane. nih.govopenaccessjournals.com

Immune Response: Lower concentrations stimulate a robust inflammatory response. The activation of PKC in endothelial and immune cells leads to the release of pro-inflammatory cytokines and the recruitment of immune cells, especially neutrophils, to the site, which then help eliminate any remaining tumor cells. dovepress.comnih.govnih.gov

This combination of direct cell killing and subsequent immune stimulation makes the ingenane skeleton a powerful platform for developing novel anti-cancer agents.

Detailed Research Findings

Research into ingenol-3-benzoate has provided specific data on how chemical structure relates to biological function. A study by Högberg et al. (2014) systematically evaluated a series of substituted ingenol-3-benzoates, comparing them to the clinically used ingenol mebutate. The findings highlight a clear correlation between the electronic properties of the benzoate substituent, chemical stability, and the potency of biological effects. nih.gov

Table 1: PKCδ Activation and Cell Death Induction by Ingenol-3-benzoate Analogs This table shows the concentration required for 50% activation (EC₅₀) of the PKCδ enzyme and the concentration required to induce 50% cell death in human keratinocytes (HaCaT). Lower values indicate higher potency.

| Compound | Substituent on Benzoate Ring | PKCδ Activation EC₅₀ (nM) nih.gov | Cell Death EC₅₀ (nM) nih.gov |

| Ingenol Mebutate | Angelate | 26 | 2.5 |

| Ingenol-3-benzoate | None (H) | 2.9 | 0.6 |

| Analog 1 | 4-Methoxy (4-OMe) | 1.8 | 0.4 |

| Analog 2 | 4-Trifluoromethyl (4-CF₃) | 11 | 1.5 |

| Analog 3 | 4-Nitro (4-NO₂) | 17 | 2.5 |

Data sourced from Högberg et al., Bioorg Med Chem Lett, 2014. nih.gov

Table 2: Chemical Stability and Pro-inflammatory Effects of Ingenol-3-benzoate Analogs This table displays the chemical stability (measured as half-life, t₁/₂ in hours, in a buffer solution) and the pro-inflammatory response (measured by the release of the cytokine IL-8 from HaCaT cells).

| Compound | Substituent on Benzoate Ring | Chemical Stability t₁/₂ (h) nih.gov | IL-8 Release (pg/mL) nih.gov |

| Ingenol Mebutate | Angelate | 1.9 | 1000 |

| Ingenol-3-benzoate | None (H) | 12 | 3100 |

| Analog 1 | 4-Methoxy (4-OMe) | 18 | 2700 |

| Analog 2 | 4-Trifluoromethyl (4-CF₃) | 4.3 | 2400 |

| Analog 3 | 4-Nitro (4-NO₂) | 2.9 | 1900 |

Data sourced from Högberg et al., Bioorg Med Chem Lett, 2014. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

[(4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |

InChI |

InChI=1S/C27H32O6/c1-14-12-26-15(2)10-19-20(25(19,3)4)18(22(26)30)11-17(13-28)21(29)27(26,32)23(14)33-24(31)16-8-6-5-7-9-16/h5-9,11-12,15,18-21,23,28-29,32H,10,13H2,1-4H3/t15-,18+,19-,20+,21-,23+,26?,27+/m1/s1 |

InChI Key |

VYLJAGRINUHTSF-KTOZFIMGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4(C1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)CO |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)CO |

Origin of Product |

United States |

Natural Occurrence and Isolation of Ingenol 3 Benzoate

Botanical Sources: Euphorbia peplus and Other Euphorbia Species

Ingenol-3-benzoate and related ingenane (B1209409) diterpenes are characteristic secondary metabolites of the genus Euphorbia, one of the largest genera of flowering plants. ekb.eg These compounds are found in the plant's latex, a milky sap that serves as a defense mechanism against herbivores. theferns.info While many Euphorbia species are known to produce ingenanes, Euphorbia peplus and Euphorbia esula are notable sources. mdpi.commedchemexpress.com Other species, such as Euphorbia lathyris and Euphorbia trigona, have also been investigated for their rich and diverse diterpenoid content. mdpi.comnih.gov

Geographic Distribution and Ecological Significance of Source Plants

The primary botanical sources of ingenanes are widely distributed globally. Euphorbia peplus, commonly known as petty spurge, is native to a vast region encompassing most of Europe, North Africa, and Western Asia. wikipedia.org It has since become naturalized in many temperate and subtropical regions worldwide, including Australia and North America. wikipedia.org

Ecologically, E. peplus is an annual herb that thrives in disturbed habitats such as cultivated fields, gardens, and roadsides. ekb.egwikipedia.orgcabidigitallibrary.org Its success as a colonizer is partly due to its method of seed dispersal, which involves elaiosomes (fleshy appendages) that attract ants. dbca.wa.gov.au The genus Euphorbia as a whole is cosmopolitan, occupying a wide range of environments from tropical to temperate zones. ekb.egresearchgate.net

| Plant Species | Native Range | Common Habitats |

| Euphorbia peplus | Europe, North Africa, Western Asia wikipedia.org | Cultivated land, gardens, disturbed ground wikipedia.orgcabidigitallibrary.org |

| Euphorbia esula | Europe, temperate Asia medchemexpress.com | Grasslands, roadsides, disturbed areas |

| Euphorbia lathyris | Mediterranean region | Open woodlands, disturbed sites |

| Euphorbia trigona | Central Africa | Arid, rocky environments |

This table provides an overview of the primary botanical sources and their ecological niches.

Variability in Ingenane Content Across Chemotypes and Species

The concentration and specific types of ingenane esters, including Ingenol-3-benzoate, can vary significantly between different Euphorbia species and even within the same species due to genetic and environmental factors. ekb.egnih.gov Research has shown that the diterpenoid profile of a plant is not static. For instance, the concentration of ingenol (B1671944) esters in E. peplus fluctuates throughout its growth cycle. cabidigitallibrary.org

A quantitative analysis of 38 different Euphorbia species revealed substantial differences in the total ingenol content. nih.gov This variability underscores the importance of selecting appropriate species and plant parts for maximizing the yield of target compounds. For example, one study found the highest concentration of ingenol in the lower, leafless stems of E. myrsinites. nih.gov This chemical diversity highlights the genus Euphorbia as a valuable source for discovering novel diterpenoids. nih.gov

| Euphorbia Species | Noted Ingenane Diterpenes/Derivatives | Reference |

| E. peplus | Ingenol mebutate (ingenol-3-angelate) cabidigitallibrary.org | cabidigitallibrary.org |

| E. esula | Ingenol-3-benzoate medchemexpress.com | medchemexpress.com |

| E. trigona | Various ingol and ingenane-type diterpenoids mdpi.com | mdpi.com |

| E. kansui | Ingenane-type diterpenes nih.gov | nih.gov |

| E. myrsinites | High concentration of ingenol nih.gov | nih.gov |

This table illustrates the diversity of ingenane compounds found across different Euphorbia species.

Methodologies for Extraction and Purification from Plant Material

The isolation of Ingenol-3-benzoate from plant biomass is a complex procedure that requires a combination of extraction and chromatographic techniques to separate the target molecule from a multitude of other phytochemicals.

Solvent Extraction Techniques and Optimization

The initial step involves extracting the crude mixture of compounds from the dried and powdered plant material. Methanol (B129727) is a commonly employed solvent for this purpose, often used in a reflux extraction process to maximize efficiency. google.com Following the initial extraction, a liquid-liquid partitioning step is typically performed. The concentrated methanol extract is suspended in water and partitioned against a nonpolar solvent, such as petroleum ether. google.com This separates the lipophilic compounds, including the ingenane esters, from more polar substances.

| Extraction Step | Solvent(s) | Purpose | Reference |

| Initial Extraction | Methanol | To extract a broad range of metabolites from the plant material. | google.com |

| Solvent Partitioning | Water and Petroleum Ether | To separate lipophilic compounds (like ingenol esters) into the petroleum ether phase. | google.com |

This table outlines a typical solvent system used for the initial extraction of ingenane diterpenes.

Chromatographic Separation Strategies for Isolation of Ingenol-3-benzoate

After the initial solvent extraction yields a crude extract rich in diterpenoids, a series of chromatographic steps are required for the purification of Ingenol-3-benzoate. mdpi.com The complexity of the extract necessitates the use of multiple chromatographic techniques with different separation principles.

Commonly used methods include:

Open Column Chromatography and Vacuum Liquid Chromatography (VLC): These are often used for the initial fractionation of the crude extract. Silica (B1680970) gel is a standard stationary phase for this purpose. mdpi.comresearchgate.net

Gel Permeation Chromatography: Techniques using media like Sephadex are employed to separate compounds based on their molecular size. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for the final purification stages, offering high resolution to separate structurally similar compounds. mdpi.com Both normal-phase and reversed-phase HPLC may be utilized. researchgate.net For instance, DIOL silica gel columns have been successfully used in the final purification of related ingenane esters. google.com

The separation of diastereomeric esters by HPLC on a silica gel stationary phase is a powerful strategy in natural product isolation. mdpi.com

Purity Assessment of Isolated Ingenol-3-benzoate for Research Applications

Ensuring the purity of the isolated Ingenol-3-benzoate is paramount for its use in scientific research. High-purity compounds are essential for obtaining reliable and reproducible data in biological assays.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the final purity of the isolated compound. nih.gov By comparing the peak area of the target compound to any impurity peaks, a percentage purity can be determined. A purity of over 98% is often achievable through rigorous purification protocols. google.com

For quantitative analysis and structural confirmation, more advanced analytical techniques are employed:

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the precise chemical structure of the isolated molecule. mdpi.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive technique can be used for the precise quantification of ingenol and its esters in plant extracts. nih.gov

These analytical methods, used in combination, confirm both the identity and the purity of the final Ingenol-3-benzoate product, ensuring its suitability for research applications.

Biosynthetic Pathways of Ingenane Diterpenoids

General Diterpene Biosynthesis: Precursors and Early Cyclization Steps

Diterpenes are a large and diverse class of natural products built from a 20-carbon backbone. The initial steps of their biosynthesis, which provide the fundamental building blocks, are common to all isoprenoids.

All isoprenoids, including ingenane (B1209409) diterpenoids, are synthesized from two basic five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). organic-chemistry.orgresearchgate.net In plants, these precursors are produced through two distinct and spatially separated pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. acs.orgnih.gov

The Mevalonate (MVA) pathway , located in the cytosol, is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govmdpi.com

The Methylerythritol Phosphate (MEP) pathway , which operates in the plastids, is the main source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). acs.orgmdpi.com

Given that ingenol (B1671944) is a diterpene, its carbon skeleton is predominantly derived from IPP and DMAPP supplied by the MEP pathway. nih.govnih.gov While there can be some crosstalk between the two pathways, the MEP pathway is the principal contributor to the biosynthesis of gibberellins and other diterpenoids in plants. nih.govnih.gov

| Pathway | Cellular Location | Primary Products | Contribution to Ingenol |

| Mevalonate (MVA) | Cytosol | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Minor/Indirect |

| Methylerythritol Phosphate (MEP) | Plastids | Monoterpenes (C10), Diterpenes (C20), Carotenoids | Major |

The C5 units, IPP and DMAPP, are sequentially assembled to create longer-chain isoprenoid precursors. This elongation process involves a series of condensation reactions catalyzed by prenyltransferase enzymes. The synthesis of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), occurs in three main stages:

One molecule of DMAPP is condensed with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP). mdpi.com

GPP is then condensed with another molecule of IPP to yield the C15 compound, farnesyl diphosphate (FPP). mdpi.com

Finally, FPP is combined with a third molecule of IPP to produce the C20 precursor, geranylgeranyl diphosphate (GGPP). acs.orgresearchgate.net

GGPP is the direct precursor for the vast array of diterpenoids found in nature, including the ingenane skeleton. researchgate.net

Specificity of Ingenane Skeleton Formation

The conversion of the linear precursor GGPP into the complex, polycyclic ingenane core is a pivotal part of the biosynthetic pathway, requiring a series of specific enzymes.

The first committed step in the biosynthesis of many diterpenoids in the Euphorbiaceae family is the cyclization of GGPP to form casbene, a macrocyclic diterpene. researchgate.netmedcraveonline.com This reaction is catalyzed by the enzyme casbene synthase (CBS). researchgate.net From casbene, a series of oxidative and rearrangement reactions, largely mediated by cytochrome P450 enzymes, constructs the characteristic ingenane framework. researchgate.netscispace.com

Cytochrome P450 monooxygenases (CYPs or P450s) are a large family of heme-containing enzymes that play a critical role in the oxidative functionalization of various metabolites, including terpenoids. frontiersin.org In the biosynthesis of ingenol, P450s are responsible for introducing oxygen atoms at specific positions on the casbene scaffold, which facilitates subsequent cyclizations and rearrangements. researchgate.netresearchgate.net

Research has identified two key P450s from the CYP71 clan as being crucial in the early steps of ingenane skeleton formation from casbene: researchgate.net

CYP71D445 : This enzyme catalyzes the regio-specific oxidation at the C-9 position of casbene. This C-9 oxidation is a characteristic feature shared among lathyrane, jatrophane, tigliane, and ingenane diterpenoids, suggesting it is a key branching point in their biosynthesis. researchgate.net

CYP726A27 : This enzyme is responsible for the oxidation of casbene at the C-5 position. researchgate.net

These sequential oxidations are critical for setting up the subsequent ring closures that define the ingenane core. researchgate.net

The construction of the ingenane ring system is believed to proceed through an enzymatic cascade involving cyclization, oxidation, and rearrangement steps. The proposed pathway begins with casbene and leads to the lathyrane-type diterpene, jolkinol C, which is considered a key on-pathway intermediate. researchgate.net

The proposed cascade is as follows:

Cyclization : Geranylgeranyl diphosphate (GGPP) is cyclized by casbene synthase (CBS) to form the macrocyclic intermediate, casbene. researchgate.netmedcraveonline.com

Regio-specific Oxidations : Casbene undergoes two critical oxidation steps catalyzed by cytochrome P450 enzymes. First, CYP71D445 hydroxylates the C-9 position, followed by hydroxylation at the C-5 position by CYP726A27. researchgate.net

Dehydrogenation and Rearrangement : An alcohol dehydrogenase (ADH) is proposed to catalyze the dehydrogenation of the hydroxyl groups. This leads to a subsequent rearrangement and unconventional cyclization, resulting in the formation of the tricyclic lathyrane diterpene, jolkinol C. researchgate.net

From the lathyrane skeleton of jolkinol C, further intramolecular cyclizations and rearrangements are required to form the more complex tigliane and ultimately the ingenane skeletons. While the precise enzymes for these final, intricate steps are still under investigation, this cascade highlights a sophisticated enzymatic strategy to build molecular complexity from a simpler precursor. scispace.com

Esterification and Functionalization in Ingenol-3-benzoate Biosynthesis

The final step in the biosynthesis of Ingenol-3-benzoate is the esterification of the ingenol core. This involves the attachment of a benzoate (B1203000) group specifically to the hydroxyl group at the C-3 position. This functionalization is crucial for the compound's biological activity.

While the specific enzyme that catalyzes the formation of Ingenol-3-benzoate has not been definitively characterized, the mechanism is understood through the study of closely related compounds, such as ingenol-3-angelate (also known as ingenol mebutate). nih.govnih.gov The esterification is catalyzed by a class of enzymes known as acyltransferases.

Specifically, research into the biosynthesis of ingenol-3-angelate in Euphorbia peplus has identified enzymes from the BAHD acyltransferase family as being responsible for this final step. nih.gov These enzymes utilize an activated acyl-coenzyme A (CoA) molecule—in that case, angeloyl-CoA—and transfer the acyl group to the C-3 hydroxyl of ingenol. nih.govnih.gov

Benzoate Moiety Origin and Ligation Mechanisms

The benzoate moiety of ingenol-3-benzoate originates from the essential amino acid L-phenylalanine. In plants, the biosynthesis of benzoic acid is an extension of the well-established phenylpropanoid pathway pnas.orgnih.gov. The process involves the shortening of the three-carbon side chain of phenylalanine by two carbons.

The primary route for this conversion is the β-oxidative pathway, which is analogous to fatty acid catabolism. This pathway proceeds through several key enzymatic steps:

Deamination: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL) pnas.org.

CoA Ligation: Cinnamic acid is then activated by attachment to Coenzyme A (CoA), forming cinnamoyl-CoA.

β-Oxidation: The cinnamoyl-CoA molecule undergoes a series of reactions including hydration, dehydrogenation, and thiolytic cleavage. Research in petunia has identified a bifunctional enzyme, cinnamoyl-CoA hydratase-dehydrogenase (CHD), which carries out two of these intermediate steps pnas.org.

Formation of Benzoyl-CoA: The final step of the β-oxidative pathway yields benzoyl-CoA, the activated form of benzoic acid required for subsequent reactions pnas.orgresearchgate.netnih.gov.

Once synthesized, the activated benzoyl-CoA serves as the donor molecule for the esterification of the ingenol scaffold. The ligation mechanism involves the transfer of the benzoyl group from benzoyl-CoA to the hydroxyl group at the C-3 position of ingenol. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA transferases. While the specific enzyme for benzoylation of ingenol has not been fully characterized, related enzymes have been identified in Euphorbia peplus that catalyze the transfer of other acyl groups, such as angelate, to the same C-3 position of the ingenol core.

Table 1: Key Steps in the Biosynthesis of Benzoyl-CoA in Plants This table is interactive. You can sort the data by clicking on the column headers.

| Step | Precursor | Key Enzyme Class | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic Acid |

| 2 | trans-Cinnamic Acid | CoA Ligase | Cinnamoyl-CoA |

| 3 | Cinnamoyl-CoA | Hydratase-Dehydrogenase | 3-Oxo-3-phenylpropanoyl-CoA |

Diversification of Ingenane Derivatives Through Tailoring Enzymes

The structural diversity of ingenane diterpenoids found in nature is the result of "tailoring enzymes" that modify the core ingenol scaffold. These enzymes introduce a variety of functional groups at different positions on the molecule, leading to a wide array of derivatives with distinct biological properties.

Acyltransferases are a prominent class of tailoring enzymes in the biosynthesis of ingenane esters. By utilizing different acyl-CoA donors, these enzymes can attach various ester side chains to the ingenol core. For instance, research on Euphorbia peplus, a plant known to produce ingenol mebutate (ingenol-3-angelate), has led to the identification of specific BAHD acyltransferases responsible for this diversification. These enzymes catalyze the addition of an angeloyl group to the C-3 position of ingenol. Further tailoring can occur, such as the acetylation at the C-20 position, also catalyzed by specific acyltransferases, to produce ingenol-3-angelate-20-acetate. This demonstrates a clear mechanism where tailoring enzymes generate multiple derivatives from a single precursor scaffold.

Other potential tailoring reactions that contribute to the diversification of natural products include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

Methylation: Carried out by methyltransferases.

Glycosylation: Performed by glycosyltransferases.

The specific combination of tailoring enzymes present in a particular plant species determines the unique profile of ingenane derivatives it produces.

Genetic and Proteomic Approaches to Elucidate Biosynthetic Genes

Identifying the specific genes and enzymes responsible for the biosynthesis of complex natural products like ingenol-3-benzoate requires a combination of advanced molecular techniques. Modern 'omics' approaches have become indispensable tools for pathway elucidation nih.govmdpi.comresearchgate.net.

Genetic Approaches:

Transcriptomics and Co-expression Analysis: By sequencing the messenger RNA (transcriptome) from plant tissues that actively produce ingenanes, researchers can identify all the genes being expressed. Genes that are part of the same biosynthetic pathway are often co-regulated, meaning their expression levels rise and fall together. Co-expression analysis is a powerful computational method used to identify candidate genes by finding those that are expressed in the same pattern as known pathway genes (e.g., a known diterpene synthase) nih.govnih.gov.

Heterologous Expression: Once candidate genes are identified, their function can be confirmed by expressing them in a host organism that does not naturally produce the compound of interest. Nicotiana benthamiana, a species of tobacco, is widely used for the transient expression of plant genes nih.govfrontiersin.orgnih.gov. By introducing various combinations of candidate biosynthetic genes into N. benthamiana leaves, scientists can reconstruct parts of or the entire pathway and detect the production of specific intermediates or the final product, thereby confirming gene function semanticscholar.orgresearchgate.net.

Virus-Induced Gene Silencing (VIGS): VIGS is a reverse genetics technique used to downregulate the expression of a specific gene in a plant nih.gov. A non-pathogenic virus is engineered to carry a small fragment of the target gene. When the plant is infected, its natural defense mechanism recognizes and silences both the viral gene and the plant's own endogenous gene. If silencing a candidate acyltransferase gene in a Euphorbia plant leads to a significant reduction in the production of ingenol-3-benzoate, it provides strong evidence for that gene's role in the pathway. VIGS has been successfully established as a tool for gene function analysis in Euphorbia species researchgate.net.

Proteomic Approaches: Proteomics involves the large-scale study of proteins, the direct executors of biological functions. By analyzing the complete set of proteins (the proteome) in a specific tissue, researchers can identify the enzymes that are physically present and potentially active in the biosynthetic pathway mdpi.comresearchgate.net. Proteomic analysis can confirm that a gene identified at the transcript level is actually translated into a functional protein. This approach helps prioritize candidate genes identified through transcriptomics for further functional characterization, providing a more complete picture of the biosynthetic machinery.

Table 2: Methods for Elucidating Biosynthetic Genes This table is interactive. You can sort the data by clicking on the column headers.

| Approach | Method | Principle | Application Example |

|---|---|---|---|

| Genetic | Co-expression Analysis | Identifies genes with expression patterns similar to known pathway genes. | Finding candidate acyltransferases by correlating their expression with diterpene synthase genes. |

| Genetic | Heterologous Expression | Expressing candidate genes in a foreign host (N. benthamiana) to test their function. | Reconstituting the ingenol ester pathway to confirm the function of specific enzymes. |

| Genetic | Virus-Induced Gene Silencing (VIGS) | Downregulating a target gene's expression to observe the effect on metabolite production. | Silencing a candidate gene in Euphorbia to confirm its role in benzoate ligation. |

| Proteomic | Mass Spectrometry-based Proteomics | Identifies and quantifies the proteins present in a tissue sample. | Confirming the presence of biosynthetic enzymes predicted by transcriptomic data. |

Chemical Synthesis and Derivatization Strategies for Ingenol 3 Benzoate

Total Synthesis Approaches to Ingenol (B1671944) and its Analogs

The total synthesis of ingenol has been a benchmark for the development and application of new synthetic methodologies. Several research groups have successfully conquered this complex target, each employing unique strategies to construct the formidable ingenane (B1209409) core.

Retrosynthetic Analysis of the Ingenane Scaffold

The retrosynthetic analysis of the ingenane scaffold reveals the inherent complexities of its structure. The core of ingenol features a unique "inside-outside" or in,out-bicyclo[4.4.1]undecane ring system, which is a significant source of strain and a primary stereochemical hurdle. princeton.edudur.ac.uk Most retrosynthetic strategies aim to simplify this intricate three-dimensional structure by disconnecting the key rings at strategic points.

A common approach involves the disconnection of the C-ring, often leading back to a more synthetically tractable bicyclic or even monocyclic precursor. For instance, the Winkler synthesis employs a [2+2] photocycloaddition-fragmentation strategy, where the seven-membered B-ring is formed from a six-membered ring precursor. manchester.ac.uk The Baran synthesis, on the other hand, utilizes a powerful Pauson-Khand reaction to construct a key cyclopentenone intermediate, which then undergoes a pinacol-type rearrangement to establish the characteristic bridged ring system. organic-chemistry.org The Tanino and Kuwajima synthesis also features a key pinacol (B44631) rearrangement to forge the ingenane skeleton. researchgate.net

These diverse approaches highlight the various ways in which the central challenges of the ingenane scaffold can be addressed, with each retrosynthesis offering a different perspective on how to tackle the construction of the strained polycyclic core.

Key Synthetic Intermediates and Stereochemical Challenges

The journey towards the total synthesis of ingenol is punctuated by the formation of several key intermediates that are crucial for the successful construction of the target molecule. A central challenge in all syntheses is the establishment of the correct stereochemistry, particularly the trans-intrabridgehead relationship between the C-8 and C-10 positions. manchester.ac.ukacs.org This "in,out" stereochemistry is a defining feature of the ingenane core and is responsible for its significant ring strain. princeton.edu

In the Winkler synthesis, an intramolecular dioxenone photoaddition-fragmentation sequence is a pivotal step that establishes this critical C-8/C-10 trans stereochemistry. manchester.ac.uk Another significant stereochemical challenge is the control of the C-11 methyl group's orientation, which Winkler's group addressed through a highly diastereoselective Michael reaction early in the synthesis. manchester.ac.uk

The Baran synthesis cleverly navigates the stereochemical landscape by starting with the chiral monoterpene (+)-3-carene, which sets the absolute stereochemistry of the final product. organic-chemistry.orgnih.gov A key intermediate in this synthesis is a complex allenyl alkyne which undergoes a Pauson-Khand cyclization to form the core carbon skeleton. organic-chemistry.org The crucial "inside-outside" stereochemistry is then installed via a pinacol rearrangement of a protected diol intermediate. organic-chemistry.org

The dense oxygenation pattern of ingenol also presents a significant challenge, requiring selective protection and deprotection strategies throughout the synthesis, as well as late-stage oxidations to install the various hydroxyl groups with the correct stereochemistry. princeton.eduorganic-chemistry.org

Diverse Methodologies Employed in Total Synthesis (e.g., radical cyclization, cascade reactions)

The total synthesis of ingenol has served as a platform for the application and development of a wide array of powerful synthetic methodologies. These include pericyclic reactions, organometallic catalysis, and radical-mediated transformations.

Radical Cyclizations: While not as prominently featured as in other natural product syntheses, radical cyclizations have been explored in approaches to the ingenane skeleton. These reactions are valuable for forming carbon-carbon bonds under mild conditions and can be particularly useful for constructing highly substituted ring systems. wikipedia.org The general principle involves the generation of a radical species that then undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org

Other key methodologies that have been pivotal in the total synthesis of ingenol include:

Pauson-Khand Reaction: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. This reaction was a cornerstone of the Baran synthesis. organic-chemistry.orgresearchgate.net

Pinacol Rearrangement: The acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound, which has been a key strategy for constructing the ingenane ring system in multiple syntheses. organic-chemistry.orgresearchgate.net

Ring-Closing Metathesis (RCM): While not part of the final successful syntheses by Winkler, Baran, or Tanino/Kuwajima, RCM was investigated by other groups as a potential strategy for forming one of the rings of the ingenane core. princeton.edu

Comparison of Synthetic Efficiency and Scalability for Research Purposes

| Synthesis | Key Strategy | Starting Material | Number of Steps | Overall Yield |

| Winkler (2002) | Photocycloaddition-Fragmentation | Commercially available materials | ~40 steps | Not specified in detail |

| Tanino/Kuwajima (2003) | Pinacol Rearrangement | Commercially available materials | ~37-46 steps | ~0.1% |

| Baran (2013) | Pauson-Khand/Pinacol Rearrangement | (+)-3-carene | 14 steps | ~1.2% |

Semi-synthesis of Ingenol-3-benzoate from Natural Precursors

Given the challenges associated with the total synthesis of ingenol, semi-synthesis from naturally derived precursors represents a more practical and economically viable approach for producing derivatives like ingenol-3-benzoate. Ingenol itself can be isolated in workable quantities from certain Euphorbia species, providing a readily available starting material for derivatization. researchgate.netnih.govplos.orgresearchgate.net

Strategic Functionalization of Ingenol and Related Diterpenes

The key to the semi-synthesis of ingenol-3-benzoate is the selective functionalization of the C-3 hydroxyl group of ingenol. The ingenol molecule possesses several hydroxyl groups with varying reactivities, making regioselective esterification a significant challenge. The C-3 hydroxyl group is a secondary alcohol and is generally more reactive than the tertiary hydroxyl group at C-20, but less reactive than the primary hydroxyl group at C-5.

Strategic esterification at the C-3 position can be achieved through several methods:

Direct Acylation: Under carefully controlled conditions, it is possible to achieve selective acylation of the C-3 hydroxyl group. This often involves the use of an activating agent for the benzoic acid, such as a carbodiimide, and a suitable base. The choice of solvent and temperature can also influence the regioselectivity of the reaction.

Protecting Group Strategies: To enhance selectivity, a protecting group strategy can be employed. For instance, the more reactive C-5 primary hydroxyl group can be selectively protected, followed by the esterification of the C-3 hydroxyl group with benzoic anhydride (B1165640) or benzoyl chloride. Subsequent deprotection of the C-5 hydroxyl group would then yield the desired ingenol-3-benzoate.

Enzymatic Acylation: Biocatalytic methods using lipases can offer high regioselectivity in the acylation of polyhydroxylated compounds like ingenol. These enzymatic reactions are often performed under mild conditions and can provide a greener alternative to traditional chemical methods.

The synthesis of other ingenol-3-esters, such as ingenol-3-angelate, has been well-documented and provides valuable insights into the challenges and strategies for C-3 functionalization. researchgate.net For example, the synthesis of ingenol-3-angelate highlights the importance of stereoconservative methods to prevent isomerization of the angelate moiety. researchgate.net Similar considerations for preserving the integrity of the benzoate (B1203000) group would apply in the synthesis of ingenol-3-benzoate.

Recent studies have reported the successful semi-synthesis of various ingenol-3-esters, including ingenol-3-trans-cinnamate, ingenol-3-hexanoate, and ingenol-3-dodecanoate, from ingenol extracted from the sap of Euphorbia tirucalli. researchgate.netnih.govplos.org These examples demonstrate the feasibility of selectively modifying the C-3 position of the ingenol core to generate a diverse range of analogs for biological evaluation.

Selective Esterification Techniques for C-3 Hydroxyl Group

The ingenol scaffold possesses multiple hydroxyl groups (at C-3, C-4, C-5, and C-20), necessitating highly selective methods to acylate the C-3 position specifically. The C-3 hydroxyl is a secondary alcohol, and its direct, selective esterification in the presence of the primary C-20 hydroxyl and the tertiary C-5 hydroxyl presents a significant chemical challenge.

A principal strategy to achieve this selectivity involves the use of protecting groups. researchgate.net A widely adopted and effective method is the temporary protection of the C-5 and C-20 hydroxyl groups, which are situated as a cis-diol. This diol can be selectively reacted with a ketone or an aldehyde under acidic conditions to form a cyclic acetal (B89532), most commonly an acetonide (using acetone). researchgate.netresearchgate.net This intermediate, known as ingenol-5,20-acetonide, masks the reactive C-5 and C-20 hydroxyls, leaving the C-3 hydroxyl group available for esterification. glpbio.comcaltagmedsystems.co.uk With the other hydroxyls protected, benzoic acid or its activated derivatives (like benzoyl chloride) can be reacted with the ingenol-5,20-acetonide to form the ester linkage exclusively at the C-3 position. researchgate.netresearchgate.net This method provides high regioselectivity and is a cornerstone for the semi-synthesis of ingenol-3-benzoate and its analogs. nih.gov

Protecting Group Strategies and Deprotection in Semi-synthetic Routes

Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like ingenol derivatives, ensuring that specific functional groups react in a controlled manner. oup.comthieme-connect.de The ideal protecting group is easily introduced, stable under the conditions of subsequent reactions, and readily removed without affecting the rest of the molecule. oup.com

In the context of ingenol-3-benzoate synthesis, the acetonide group serves as an efficient protecting group for the C-5 and C-20 diol. researchgate.net

Protection: The synthesis begins with ingenol, which is treated with acetone (B3395972) in the presence of an acid catalyst. This reaction forms ingenol-5,20-acetonide, a more stable intermediate where the C-5 and C-20 hydroxyls are masked within a 1,3-dioxolane (B20135) ring structure. glpbio.comcaltagmedsystems.co.uk This step is crucial as it directs any subsequent acylation reaction to the unprotected C-3 hydroxyl group. researchgate.net

Esterification: The ingenol-5,20-acetonide is then subjected to esterification with a benzoic acid derivative to yield ingenol-3-benzoate-5,20-acetonide.

Deprotection: The final step is the removal of the acetonide protecting group. This is typically achieved by treating the molecule with aqueous acid (e.g., hydrochloric acid). researchgate.net The acetal is hydrolyzed, regenerating the C-5 and C-20 hydroxyl groups and yielding the final target molecule, ingenol-3-benzoate. This deprotection step is generally performed under mild conditions to avoid unwanted side reactions or degradation of the ingenol core. researchgate.net

This protection-esterification-deprotection sequence represents a robust and reliable semi-synthetic route to ingenol-3-benzoate and a wide array of its C-3 ester analogs. researchgate.net

Synthesis of Ingenol-3-benzoate Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For ingenol-3-benzoate, these studies involve systematically modifying its structure and assessing how these changes affect its biological functions, such as Protein Kinase C (PKC) activation and cytotoxicity. nih.govuniupo.it

Modifications at the C-3 Ester Moiety: Diverse Esters and Ethers

The ester group at the C-3 position is a critical determinant of the biological activity of ingenol derivatives. nih.gov SAR studies have explored a wide range of C-3 esters to probe the effects of chain length, branching, aromaticity, and electronic properties on potency and stability. nih.govnih.gov For instance, replacing the benzoate with various aliphatic and aromatic esters has been shown to significantly alter the compound's activity profile. nih.govresearchgate.net

Research has demonstrated that modifying the benzoate ring, such as introducing substituents, can fine-tune the biological and chemical properties. nih.gov Studies comparing various ingenol-3-benzoates and other C-3 esters have established a clear correlation between the structure of the ester moiety and the compound's chemical stability and biological effects, including cell death induction and PKCδ activation. nih.gov

| C-3 Ester Modification | Reported Rationale / Finding | Reference |

|---|---|---|

| Homologous aliphatic esters (e.g., acetate, butyrate, hexanoate, octanoate, tetradecanoate) | Tumor-promoting activity was found to be weak for short-chain esters (C2-C6) but strong for longer-chain esters (C8-C16), with maximal activity for the 3-tetradecanoate ester. | nih.gov |

| Substituted Benzoates | Investigated to correlate chemical stability and biological activity. 2,6-disubstituted benzoates with an amino group at C-2 showed potent activity. | researchgate.netnih.gov |

| trans-Cinnamate, Hexanoate, Dodecanoate | Synthesized to evaluate how different ester chains impact biological activity, such as in HIV replication studies. | researchgate.net |

| Angelate (Ingenol Mebutate) | Serves as a benchmark compound for comparing the stability and pro-inflammatory effects of newly synthesized analogs like ingenol-3-benzoates. | nih.govclinicaltrials.gov |

Alterations of the Ingenane Core Structure (e.g., epimerization, double bond saturation)

In addition to modifying the C-3 ester, alterations to the rigid ingenane core provide deeper insights into the structural requirements for activity. Modifications such as epimerization of stereocenters, saturation of double bonds, or changes in the oxidation state at various positions (e.g., C-4, C-5, C-20) have been explored. researchgate.netnih.gov

For example, the Δ7,8 double bond has been a target for modification. The corresponding saturated analog, Δ7,8-isoingenol-3-tetradecanoate, was found to be inactive as a tumor promoter, highlighting the importance of this specific structural feature for biological activity. nih.gov Similarly, modifications involving the hydroxyl groups, particularly the C-20 hydroxyl, have been shown to be critical for bioactivity. researchgate.net The development of total synthesis routes for ingenol has further expanded the possibilities for creating analogs with "deep-seated changes" to the core structure, which are not accessible through semi-synthesis from the natural product.

Introduction of Reporter Groups and Affinity Probes for Mechanistic Investigations

To elucidate the molecular mechanisms and identify the cellular binding partners of ingenol esters, chemists synthesize analogs equipped with reporter groups or affinity handles. These chemical probes are invaluable tools for chemical biology and proteomics. acs.orgnih.gov A common strategy involves incorporating a "clickable" functional group, such as an alkyne or an azide, into the ingenol structure. acs.org This allows for the covalent attachment of a reporter molecule—like a fluorophore for imaging or biotin (B1667282) for affinity purification—through highly efficient and specific bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org

For example, researchers have developed synthetic routes to azido-ingenol, which can then be coupled with various alkyne-containing reporters to study its biological interactions and targets. acs.org

Development of Photoreactive Analogs for Target Identification

Photoaffinity labeling is a powerful technique used to identify the direct binding partners (targets) of a bioactive small molecule within a complex biological system. chomixbio.comnih.gov This approach involves synthesizing an analog that incorporates a photoreactive group, such as a diazirine or a benzophenone. acs.org This "fully functionalized" probe typically also contains a clickable handle for subsequent analysis. acs.orgnih.gov

When the photoreactive probe is introduced to cells or cell lysates and irradiated with UV light, the photoreactive group is activated and forms a highly reactive species (e.g., a carbene from a diazirine) that covalently cross-links the probe to any interacting proteins in close proximity. chomixbio.comnih.gov The tagged proteins can then be enriched (e.g., using the biotin handle) and identified by mass spectrometry.

A prominent example is the development of a photoreactive, clickable ingenol mebutate analog, sometimes referred to as "Ing-DAyne". chomixbio.com This probe was designed with a diazirine for photocrosslinking and an alkyne for click chemistry. acs.org Using this tool in quantitative proteomic experiments, researchers successfully identified the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a novel functional target of the ingenol class of drugs. acs.orgnih.govchomixbio.com This discovery provided new insights into the mechanism of action beyond the known effects on PKC. nih.gov

Green Chemistry Principles in Ingenol-3-benzoate Synthesis

The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign chemical processes. nih.gov Key principles relevant to the synthesis of the ingenol core, the precursor to Ingenol-3-benzoate, include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, utilization of renewable feedstocks, and the application of catalysis. mdpi.com

A significant leap forward in the green synthesis of the ingenol core was the 14-step synthesis reported by Baran and coworkers in 2013. nih.gov This route stands in stark contrast to earlier methods, such as the 45-step synthesis by Winkler and coworkers in 2002. illinois.edu The Baran synthesis not only dramatically improved the step economy but also started from a renewable feedstock, (+)-3-carene, a component of turpentine. illinois.edunih.gov This shift from petrochemical-based starting materials to biomass-derived resources is a cornerstone of green chemistry. mdpi.com

However, even this improved synthesis is not without its environmental drawbacks. The "oxidase phase" of the Baran synthesis requires super-stoichiometric amounts of highly toxic and expensive heavy metal reagents, specifically osmium and selenium compounds, for late-stage oxidations. illinois.edu This reliance on hazardous materials conflicts with the third principle of green chemistry and presents challenges for scalability and industrial application. acsgcipr.orgillinois.edu

The final step in producing Ingenol-3-benzoate from the ingenol core is a selective esterification at the C-3 hydroxyl group. Green approaches to this type of transformation would involve using catalytic methods that avoid wasteful and hazardous reagents, potentially employing biocatalysis with enzymes like lipases to achieve high selectivity and minimize byproducts under mild conditions.

The following tables provide a comparative overview of synthetic routes to the ingenol core and define the key metrics used to evaluate their "greenness."

Table 1: Comparison of Total Synthesis Routes to the Ingenol Core

This table compares key parameters of the earlier Winkler synthesis with the more recent Baran synthesis, highlighting the significant improvements in efficiency and the use of renewable starting materials.

| Metric | Winkler Synthesis (2002) | Baran Synthesis (2013) | Green Chemistry Implication |

| Starting Material | Petrochemical-based | (+)-3-Carene (from turpentine) | The Baran synthesis utilizes a renewable feedstock, a key principle of green chemistry. illinois.edunih.gov |

| Longest Linear Sequence | 45 steps | 14 steps | A drastic reduction in step count leads to higher overall efficiency, less solvent use, and reduced waste (improved step economy). illinois.edunih.gov |

| Overall Yield | 0.0066% | 1.2% | The significantly higher yield in the Baran route means less raw material is needed per gram of product, reducing overall waste. illinois.edu |

| Key Reactions | Photocycloaddition-fragmentation | Pauson-Khand cyclization, Pinacol rearrangement | Both routes employ powerful chemical transformations to construct the complex core. |

| Use of Hazardous Reagents | Various standard reagents | Stoichiometric osmium and selenium oxides | The Baran synthesis relies on highly toxic heavy metals for oxidation, which is a significant environmental and safety concern. illinois.edu |

Table 2: Key Green Chemistry Metrics for Evaluating Synthesis

Evaluating the environmental performance of a chemical synthesis requires specific, measurable metrics. While exact values for the ingenol syntheses are not fully published, this table explains the most important metrics and their relevance.

| Metric | Formula | Ideal Value | Significance in Synthesis Evaluation |

| Atom Economy (AE) | (MW of Product / Σ MW of all Reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms into the desired product. High atom economy indicates minimal generation of byproducts. nih.gov |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | A simple and powerful metric that quantifies the total waste produced per unit of product. A lower E-Factor signifies a greener process. sheldon.nlrsc.org |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | 1 | A holistic metric used extensively in the pharmaceutical industry that accounts for all materials (reactants, solvents, reagents, process water) used to make the product. acsgcipr.orgacsgcipr.orgnih.gov |

| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of all Reactants | 100% | Similar to atom economy but accounts for reaction yield and stoichiometry, providing a more realistic measure of a reaction's efficiency. wiley-vch.de |

Mechanism of Action and Molecular Targets of Ingenol 3 Benzoate

Cellular Uptake, Trafficking, and Subcellular Localization Studies

The initial steps in the mechanism of action of ingenol-3-benzoate involve its passage across the cell membrane and its subsequent distribution within the cell. These processes are critical determinants of its bioactivity.

The molecular structure of ingenol-3-benzoate, characterized by its lipophilic nature, facilitates its ability to cross cellular membranes. It is widely understood that I3B and similar ingenol (B1671944) esters traverse the plasma membrane primarily via passive diffusion. This process is driven by the concentration gradient between the extracellular and intracellular environments, allowing the molecule to move across the lipid bilayer without the need for specific transport proteins. Some studies have suggested that certain compounds can lower membrane permeability. pageplace.de

Following its entry into the cell, ingenol-3-benzoate does not distribute uniformly throughout the cytoplasm. Its lipophilicity leads to a preferential association with and accumulation in cellular membranes. This includes the plasma membrane as well as the membranes of intracellular organelles such as the endoplasmic reticulum and the Golgi apparatus. science.gov This specific localization is highly relevant as many of its key molecular targets, notably Protein Kinase C (PKC) isoforms, are themselves tethered to these membrane compartments. ucl.ac.uk The perinuclear accumulation of certain substances suggests potential storage in the endoplasmic reticulum or Golgi apparatus. science.gov The strategic accumulation of I3B in these subcellular regions is a pivotal factor in its capacity to effectively modulate cellular signaling pathways.

Direct Protein Interactions and Target Identification

The biological effects of ingenol-3-benzoate are triggered by its direct binding to specific intracellular proteins. The identification of these molecular targets and the characterization of these interactions are fundamental to unraveling its complex mechanism of action.

The principal and most extensively studied molecular targets of ingenol-3-benzoate are the isoforms of Protein Kinase C (PKC). researchgate.nettrea.com PKC is a family of serine/threonine kinases that are integral to a wide array of cellular functions, including cell growth, differentiation, and apoptosis. ucl.ac.uk Ingenol-3-benzoate acts as a potent activator of PKC. researchgate.net It achieves this by binding to the C1 domain present in conventional (cPKC) and novel (nPKC) isoforms, thereby mimicking the function of the endogenous signaling molecule diacylglycerol (DAG). google.com

The binding of ingenol-3-benzoate to PKC is a result of a combination of specific hydrogen bonds and hydrophobic interactions. acs.org This interaction induces a conformational change in the PKC enzyme, which alleviates autoinhibition and enables it to phosphorylate its substrate proteins. While I3B is known to activate multiple PKC isoforms, it exhibits a degree of specificity. researchgate.net Research has demonstrated that ingenol-3-benzoate is a potent activator of several isoforms, including PKCδ. researchgate.net However, it is noteworthy that among several high-affinity PKC ligands, ingenol-3-benzoate has been found to be the least sensitive to structural changes in the binding site. acs.org

Table 1: Activation of PKC Isoforms by Ingenol-3-benzoate

| PKC Isoform | Class | Activation by Ingenol-3-benzoate |

|---|---|---|

| PKCα | Conventional (cPKC) | Yes |

| PKCβ | Conventional (cPKC) | Yes researchgate.net |

| PKCγ | Conventional (cPKC) | Yes |

| PKCδ | Novel (nPKC) | Yes researchgate.net |

| PKCε | Novel (nPKC) | Yes |

| PKCη | Novel (nPKC) | Yes |

| PKCθ | Novel (nPKC) | Yes |

| PKCζ | Atypical (aPKC) | No |

| PKCι | Atypical (aPKC) | No |

While the activation of PKC isoforms is the central event in the mechanism of action of ingenol-3-benzoate, scientific inquiry has also been directed at identifying other potential direct binding partners. ethernet.edu.et The aim of this research is to ascertain whether the full spectrum of I3B's biological activities can be exclusively attributed to PKC activation or if other receptor interactions play a role. To date, the vast body of evidence strongly supports PKC as the primary mediator of its effects. ethernet.edu.et However, the possibility of interactions with other proteins that contain C1-like domains, such as chimaerins, RasGRPs, and Munc13, remains a topic of ongoing investigation.

To achieve a more comprehensive and unbiased identification of the cellular targets of ingenol-3-benzoate, researchers have turned to chemical proteomics. univ-lorraine.fr This advanced methodology involves the design and synthesis of specialized I3B-based affinity probes. These probes are chemically modified versions of the parent compound that include a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a reactive group that can form a covalent bond with target proteins. univ-lorraine.fr

By introducing these probes to cell lysates or intact cells, researchers can effectively "capture" the proteins that bind to ingenol-3-benzoate. These probe-protein complexes can then be isolated through affinity purification techniques. The captured proteins are subsequently identified using mass spectrometry. This powerful approach has been instrumental in confirming the known interactions with PKC isoforms and provides a valuable tool for discovering novel, previously uncharacterized targets. univ-lorraine.fr These studies are crucial for the "deconvolution" of the complex biological responses elicited by ingenol-3-benzoate by providing a detailed map of its direct molecular interactions within the cellular environment.

Modulation of Intracellular Signaling Pathways

Ingenol-3-benzoate, a diterpenoid ester, exerts its biological effects by intricately modulating a variety of intracellular signaling pathways. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes. The binding of Ingenol-3-benzoate to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation and translocation of PKC isoforms to different cellular compartments. This activation sets off a cascade of downstream signaling events that collectively influence cell fate.

Regulation of Cell Proliferation and Apoptosis Signaling Cascades

Ingenol-3-benzoate has been shown to be a potent modulator of cell proliferation and apoptosis, primarily through its activation of PKC. nih.govmedchemexpress.com The activation of specific PKC isoforms, particularly PKC-delta, has been linked to the induction of apoptosis in various cancer cell lines. nih.govnih.gov This pro-apoptotic effect is mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death. Specifically, the derivative Ingenol 3,20-dibenzoate has been demonstrated to induce apoptosis via the activation of caspase-3. nih.gov

The regulation of apoptosis by Ingenol-3-benzoate also involves the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.govbohrium.comyoutube.com While direct studies on Ingenol-3-benzoate's effect on all Bcl-2 family members are limited, the activation of PKC is known to influence the expression and activity of these proteins, thereby tipping the balance towards apoptosis. For instance, the activation of PKC can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while promoting the activity of pro-apoptotic members like Bax and Bak. nih.govmdpi.com

It is noteworthy that the cellular context and the specific PKC isoforms expressed can dictate the outcome of Ingenol-3-benzoate treatment. In some instances, the activation of certain PKC isoforms, such as PKC-theta in T-cells, by the related compound Ingenol-3-angelate has been shown to have an anti-apoptotic effect, highlighting the complexity of its regulatory role. nih.gov

Impact on Autophagy and Lysosomal Pathways

There is currently a lack of publicly available scientific literature specifically detailing the impact of Ingenol-3-benzoate on autophagy and lysosomal pathways. While some studies on related ingenol compounds and other PKC activators suggest a potential link between PKC activation and the modulation of autophagy, direct experimental evidence for Ingenol-3-benzoate is not available. researchgate.netmedchemexpress.comejgo.nettargetmol.com For example, a related compound, euphol, has been shown to induce autophagy in pancreatic cancer cells. researchgate.net Furthermore, some research suggests that certain PKC agonists can enhance lysosome biogenesis. researchgate.netacs.org However, without specific studies on Ingenol-3-benzoate, its precise role in these cellular processes remains to be elucidated.

Influence on Inflammatory and Immune Signaling Networks (e.g., NF-κB, MAPK)

Ingenol-3-benzoate is a potent modulator of inflammatory and immune signaling networks, largely through its ability to activate PKC, a key upstream regulator of these pathways. The activation of PKC by Ingenol-3-benzoate and its derivatives has been shown to trigger the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. medchemexpress.comnih.govresearchgate.net

The NF-κB pathway, a central regulator of inflammation and immunity, is activated downstream of PKC. nih.gov This activation typically involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. nih.gov Studies with the related compound Ingenol-3-angelate have demonstrated the activation of NF-κB downstream of PKC, leading to the expression of various inflammatory mediators. nih.gov

The MAPK pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also significantly influenced by Ingenol-3-benzoate. nih.gov Activation of PKC can lead to the phosphorylation and activation of components of the MAPK cascade. nih.gov For instance, studies on Ingenol-3-angelate have shown increased phosphorylation of ERK, JNK, and p38 MAPK in cancer cells. nih.govnih.gov The sustained activation of JNK and p38 pathways, in particular, has been linked to the induction of apoptosis. nih.gov

| Signaling Pathway | Key Proteins/Complexes Affected by Ingenol-3-benzoate (or related compounds) | Observed Effect | Reference |

| NF-κB | IKK complex, IκB, NF-κB dimers | Activation of pathway, nuclear translocation of NF-κB, induction of pro-inflammatory genes. | nih.govnih.gov |

| MAPK | Raf, MEK, ERK, JNK, p38 | Phosphorylation and activation of the cascade, leading to modulation of cell proliferation and apoptosis. | nih.govnih.govnih.gov |

Effects on Cell Cycle Progression and Checkpoint Control

Ingenol-3-benzoate and its derivatives have been demonstrated to influence cell cycle progression, often leading to cell cycle arrest at specific checkpoints. nih.gov The activation of PKC by these compounds can modulate the activity of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).

Research on the related compound Ingenol 3,20-dibenzoate has shown that it can induce cell cycle arrest at the G2/M checkpoint in Jurkat cells. nih.gov This arrest is associated with the induction of apoptosis. Similarly, studies with Ingenol-3-angelate have reported a decrease in the S phase population of colon cancer cells, indicative of cell cycle modulation. nih.gov The precise molecular mechanisms, including the specific cyclins and CDKs targeted by Ingenol-3-benzoate, are still under investigation, but the activation of PKC is considered a central event in mediating these effects.

Transcriptomic, Proteomic, and Metabolomic Profiling of Cellular Responses

Gene Expression Alterations in Response to Ingenol-3-benzoate Treatment

Currently, there is a lack of publicly available, detailed transcriptomic studies specifically focused on the global gene expression alterations in response to Ingenol-3-benzoate treatment. While some research on related ingenol compounds, such as Ingenol Mebutate, has involved transcriptional profiling, these findings cannot be directly extrapolated to Ingenol-3-benzoate without specific experimental validation. researchgate.netresearchgate.netresearchgate.net

However, based on its known mechanism of action as a PKC activator and its influence on signaling pathways like NF-κB and MAPK, it can be inferred that Ingenol-3-benzoate treatment would lead to significant changes in the expression of genes involved in:

Inflammation and Immunity: Upregulation of cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net

Apoptosis: Modulation of the expression of Bcl-2 family members and other apoptosis-related genes. nih.govnih.gov

Cell Cycle Control: Alterations in the expression of cyclins, CDKs, and cell cycle checkpoint proteins. nih.govnih.gov

Cell Proliferation and Differentiation: Changes in the expression of genes regulating cell growth and differentiation. nih.gov

One study on Ingenol-3-monobenzoate did show that it can inhibit the gene expression of phosphoenolpyruvate (B93156) carboxykinase, a key enzyme in gluconeogenesis. medchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.com

Changes in Protein Abundance and Post-Translational Modifications

The primary molecular mechanism of Ingenol-3-benzoate involves the direct activation of Protein Kinase C (PKC) isozymes. ethernet.edu.etmedchemexpress.com This interaction initiates a cascade of downstream signaling events, fundamentally altering protein function through post-translational modifications, most notably phosphorylation. While comprehensive proteomic studies detailing global changes in protein abundance specifically for Ingenol-3-benzoate are not extensively available in the reviewed scientific literature, the profound effects on PKC activation and its subsequent signaling pathways are well-documented for the ingenol class of compounds.

Ingenol-3-benzoate, like other active ingenol esters, binds to the C1 domain of PKC, a region typically engaged by the endogenous second messenger diacylglycerol. nih.gov This binding event induces a conformational change in the PKC enzyme, leading to its activation. A critical post-translational event following binding is the translocation of PKC isozymes from the cytosol to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria. nih.govnih.gov This translocation is a hallmark of PKC activation and is essential for the enzyme to access and phosphorylate its substrates.

The activation of PKC by ingenols leads to the phosphorylation of a multitude of downstream protein targets. One of the key pathways affected is the Ras/Raf/MEK/ERK signaling cascade, where a series of kinases are sequentially phosphorylated and activated. nih.gov Specifically, studies on the related compound ingenol mebutate have demonstrated that its effects are mediated through the PKCδ/MEK/ERK pathway. nih.gov This phosphorylation cascade ultimately leads to the activation of transcription factors that can alter the expression of various proteins.

Furthermore, different PKC isoforms can be selectively activated by ingenol compounds, which can lead to varied cellular responses. For instance, Ingenol 3,20-dibenzoate, a related molecule, has been shown to induce the selective translocation of novel PKC isoforms δ, ε, and θ, as well as PKCμ (also known as PKD). medchemexpress.com The activation of PKCδ, in particular, has been linked to the pro-apoptotic effects of some ingenols. nih.gov In T-cells, however, the activation of PKCθ by a related ingenol was found to have an anti-apoptotic effect, highlighting the cell-type-specific nature of these responses. nih.gov

The table below summarizes the PKC isoforms that are known to be activated by the ingenol class of compounds, which includes Ingenol-3-benzoate.

| PKC Isoform Class | Specific Isoforms Activated by Ingenols | References |

| Classical | α, β, γ | nih.gov |

| Novel | δ, ε, η, θ | medchemexpress.comnih.gov |

| Atypical-related | μ (PKD) | medchemexpress.com |

Global Metabolic Shifts Induced by Ingenol-3-benzoate

Detailed metabolomic profiling studies focused exclusively on the global metabolic shifts induced by Ingenol-3-benzoate are limited in the available scientific literature. However, specific and significant metabolic consequences of its action have been identified, primarily stemming from its ability to modulate key metabolic enzymes through PKC-mediated signaling.

A notable metabolic effect of Ingenol-3-benzoate is the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. This is achieved through the inhibition of the gene expression of a critical enzyme in this pathway, phosphoenolpyruvate carboxykinase (PEPCK). medchemexpress.com By downregulating the expression of PEPCK, Ingenol-3-benzoate effectively curtails the rate of hepatic glucose production. This action underscores a direct link between the compound's mechanism of action and a significant global metabolic pathway.

The table below details the specific metabolic impact of Ingenol-3-benzoate on gluconeogenesis.

| Metabolic Pathway | Key Enzyme Affected | Effect of Ingenol-3-benzoate | Consequence | References |

| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK) | Inhibition of gene expression | Reduction in the rate of gluconeogenesis | medchemexpress.com |

While a comprehensive picture of the metabolic remodeling induced by Ingenol-3-benzoate is yet to be fully elucidated, the activation of PKC, its primary target, is known to have widespread implications for cellular metabolism. PKC activation can influence glucose transport, lipid metabolism, and other fundamental metabolic processes. Therefore, it is plausible that Ingenol-3-benzoate induces broader metabolic shifts beyond the inhibition of gluconeogenesis, though further specific research is required to confirm these.

Preclinical Pharmacological Activities and Biological Potency of Ingenol 3 Benzoate

In Vitro Biological Activities in Cell-Based Assays

The in vitro effects of ingenol (B1671944) esters, including Ingenol-3-benzoate, have been evaluated across a range of cell-based assays to determine their cytotoxic, cell death-inducing, and modulatory properties. These studies primarily leverage the compound's ability to activate Protein Kinase C (PKC) isoforms. nih.govnih.gov

Anti-proliferative and Cytotoxic Effects in Various Eukaryotic Cell Lines

Ingenol-3-benzoate and its analogues demonstrate significant anti-proliferative and cytotoxic effects across various cancer cell lines. This activity is closely linked to their structure and ability to activate PKC. nih.gov

Research comparing a series of Ingenol-3-benzoates with the well-studied Ingenol-3-angelate (also known as ingenol mebutate) has been conducted to establish structure-activity relationships. nih.gov The cytotoxic potency of these compounds varies depending on the specific cell line. For instance, the related compound Ingenol-3-angelate has been shown to suppress the growth of human melanoma cell lines A2058 and HT144 with IC₅₀ values of 38 µM and 46 µM, respectively. nih.gov It also inhibited proliferation in WEHI-231 (murine B-cell lymphoma), HOP-92 (non-small cell lung cancer), and Colo-205 (colon adenocarcinoma) cell lines. nih.gov

A derivative, 3-O-angeloyl-20-O-acetyl ingenol, exhibited even more potent cytotoxicity against the K562 chronic myeloid leukemia cell line than its parent compound, ingenol mebutate. mdpi.comnih.gov These findings underscore the potent cytotoxic nature of the ingenol scaffold, which is shared by Ingenol-3-benzoate.

| Compound | Cell Line | Cell Type | Reported IC₅₀ | Source |

|---|---|---|---|---|

| Ingenol-3-angelate | A2058 | Human Melanoma | 38 µM | nih.gov |

| Ingenol-3-angelate | HT144 | Human Melanoma | 46 µM | nih.gov |

| Ingenol-3-angelate | Colo205 | Colon Adenocarcinoma | Data available | nih.govnih.gov |

| Ingenol-3-angelate | WEHI-231 | Murine B-cell Lymphoma | Data available | nih.gov |

| 3-O-angeloyl-20-O-acetyl ingenol | K562 | Chronic Myeloid Leukemia | Potent Activity | mdpi.comnih.gov |

Induction of Cell Death Phenotypes (e.g., apoptosis, necroptosis, autophagy)

Ingenol esters are known to induce multiple forms of cell death, primarily through the activation of PKCδ. nih.gov The dominant cell death pathway can depend on the compound's concentration and the specific cell line.

Apoptosis and Necrosis: Studies on Ingenol-3-benzoates confirm their ability to induce cell death. nih.gov Research on the closely related Ingenol-3-angelate (PEP005) provides more detailed insights into these mechanisms. At high concentrations (e.g., 100 µg/mL), Ingenol-3-angelate primarily induces necrosis in melanoma cells. nih.gov However, in a subset of cell lines, it also triggers caspase-dependent apoptosis, which is associated with changes in the mitochondrial membrane potential. nih.govnih.gov This apoptotic induction involves the activation of caspase-9 and caspase-3. nih.gov Similarly, Ingenol 3,20-dibenzoate, another analogue, is reported to induce morphologically typical apoptosis. medchemexpress.com In some contexts, such as the treatment of anogenital warts, ingenol mebutate leads to rapid necrosis within hours of application. mdpi.com

Necroptosis and Autophagy: While the induction of apoptosis and necrosis by ingenol esters is well-documented, specific research detailing the induction of necroptosis or autophagy by Ingenol-3-benzoate is not prominently available in the reviewed literature. Autophagy is a cellular degradation process that can either promote survival or mediate cell death, while necroptosis is a form of programmed necrosis. nih.gov The current body of evidence for ingenol compounds focuses heavily on the apoptosis-necrosis axis.

Immunomodulatory Effects on Immune Cell Subsets